![molecular formula C11H17ClN4O B2684924 N-[4-(morpholin-4-yl)phenyl]guanidine hydrochloride CAS No. 1340588-49-9](/img/structure/B2684924.png)
N-[4-(morpholin-4-yl)phenyl]guanidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(morpholin-4-yl)phenyl]guanidine hydrochloride, also known as 2-(4-morpholin-4-ylphenyl)guanidine hydrochloride , is a chemical compound with the CAS number 247234-41-9. Its molecular formula is C₁₁H₁₆N₄O , and it has a molecular weight of approximately 220.27 g/mol. The compound appears as a white to off-white powder and has a melting point around 220°C. It is soluble in ethanol and insoluble in water .
Molecular Structure Analysis
The molecular structure of N-[4-(morpholin-4-yl)phenyl]guanidine hydrochloride consists of a guanidine group attached to a phenyl ring, which in turn is connected to a morpholine ring. The hydrochloride salt forms due to the presence of the chloride ion. You can visualize the structure using a 2D Mol file here .Physical and Chemical Properties Analysis
Safety and Hazards
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
The compound has been used in the study of crystal structures. For instance, a derivative of the compound, 4-[(morpholin-4-yl)carbothioyl]benzoic acid, was synthesized and its crystal structure was analyzed . The morpholine ring in the compound adopts a chair conformation, and the molecular geometry of the carboxylic group is characterized by similar C—O bond lengths .
Inhibition of Enzymes
Phenyl-(morpholino)methanethione derivatives, which are related to the compound , have been found to inhibit the activity of the enzymes MGL (monoacylglycerol lipase) and FAAH (fatty acid amide hydrolase) . These enzymes catalyze the degradation reactions of anandamide and 2-arachidonoylglycerol (2-AG), which are endocannabinoids with beneficial effects in pathophysiological phenomena such as anxiety and pain, and neurodegenerative diseases such as Alzheimer’s .
Development of LRRK2 Kinase Inhibitors
The compound has been used in the discovery and optimization of a novel series of potent LRRK2 inhibitors . LRRK2 is a protein that has been genetically linked to Parkinson’s disease (PD) by genome-wide association studies (GWAS). The most common LRRK2 mutation, G2019S, gives rise to increased kinase activity .
Antibacterial and Anticancer Agents
A series of novel N-[3-fluoro-4-(morpholin-4-yl)aryl]thiazol-2-amine derivatives, which are related to the compound, have been synthesized and evaluated as potential antibacterial and anticancer agents .
Synthesis of Momelotinib
The compound has been used in the synthesis of momelotinib, a medication used to treat myelofibrosis, a type of bone marrow cancer . A nucleophilic addition reaction between the starting material, 4-morpholinoaniline, and cyanamide gave the 1-(4-morpholinophenyl)guanidine .
6. Biocidal Functional Additives for Waterborne Polymer Materials The compound has been used as a functional additive for a waterborne paint based on polyvinyl acetate . Organomineral complexes of polyhexamethylene guanidine hydrochloride were introduced into a polyvinyl acetate dispersion, which prevented the coating from fouling by biofilms of gram-positive bacteria Staphylococcus aureus and Rhodococcus erythropolis .
Propiedades
IUPAC Name |
2-(4-morpholin-4-ylphenyl)guanidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O.ClH/c12-11(13)14-9-1-3-10(4-2-9)15-5-7-16-8-6-15;/h1-4H,5-8H2,(H4,12,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSMKIFHMZFQDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)N=C(N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



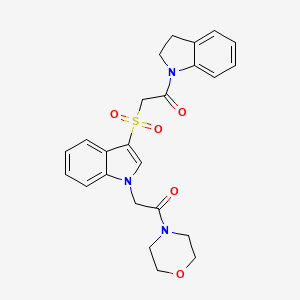
![4-(2-chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)
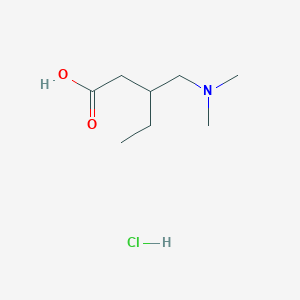
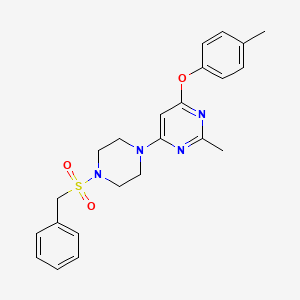
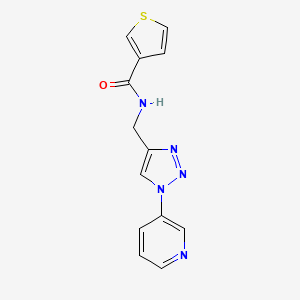
![(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopentyl-2-thioxothiazolidin-4-one](/img/structure/B2684855.png)
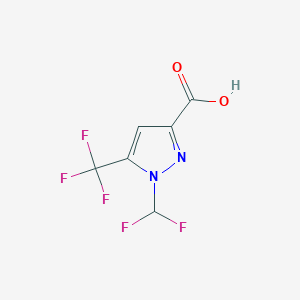
![N-(1,3-benzodioxol-5-yl)-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylbutanamide](/img/structure/B2684857.png)
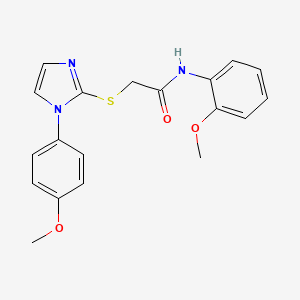
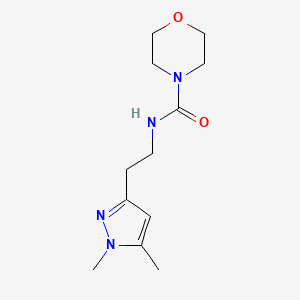
![N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2684862.png)
![Lithium;(3R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B2684863.png)